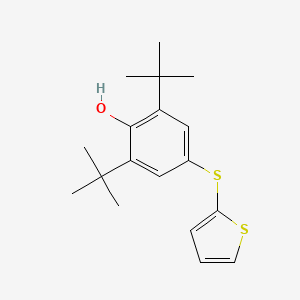

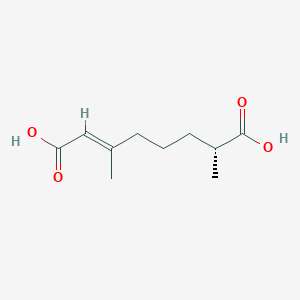

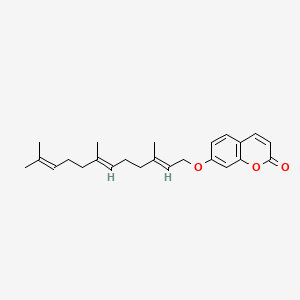

2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol

概要

説明

RC363は、抗酸化剤およびコレステロール低下剤であるプロブコールの誘導体です。 これは、脂質過酸化物の蓄積を特徴とするプログラムされた細胞死の一種であるフェロトーシスを阻害する能力で知られています 。 RC363は、細胞フリーアッセイで約40%の2,2-ジフェニル-1-ピクリルヒドラジルラジカルの減少を示し、培養海馬細胞におけるグルタミン酸誘発毒性を防ぎました .

化学反応の分析

RC363は、次のようないくつかのタイプの化学反応を受けます。

これらの反応で使用される一般的な試薬および条件には、エタノール、ジメチルスルホキシド、およびリン酸緩衝生理食塩水などがあります 。これらの反応から生成される主要な生成物は、広く文書化されていません。

科学研究の応用

RC363には、次のようないくつかの科学研究の応用があります。

科学的研究の応用

RC363 has several scientific research applications, including:

作用機序

RC363は、フェロトーシスを阻害することによりその効果を発揮します。 グルタミン酸に暴露された海馬細胞におけるグルタチオンペルオキシダーゼ1のレベルとグルタチオンペルオキシダーゼの活性を上昇させます 。 RC363は、グルタチオンペルオキシダーゼ4阻害剤であるRSL3によって誘導されるフェロトーシスも阻害します 。 関与する分子標的および経路には、酸化ストレスの調節と抗酸化防御の強化が含まれます .

類似の化合物との比較

RC363は、抗酸化剤とフェロトーシス阻害剤の両方の役割を担うため、ユニークです。類似の化合物には、次のようなものがあります。

プロブコール: RC363の母体化合物であり、その抗酸化作用およびコレステロール低下作用で知られています.

フェロスタチン-1: 脂質過酸化を防ぐ別のフェロトーシス阻害剤.

リプロックスタチン-1: 脂質過酸化も標的とする強力なフェロトーシス阻害剤.

類似化合物との比較

RC363 is unique due to its dual role as an antioxidant and a ferroptosis inhibitor. Similar compounds include:

Probucol: The parent compound of RC363, known for its antioxidant and hypocholesterolemic properties.

Ferrostatin-1: Another ferroptosis inhibitor that prevents lipid peroxidation.

Liproxstatin-1: A potent inhibitor of ferroptosis that also targets lipid peroxidation.

RC363 stands out due to its specific modifications that enhance its ability to inhibit ferroptosis and reduce oxidative stress .

準備方法

RC363の合成経路および反応条件は、公開されている情報源では広く文書化されていません。 RC363はプロブコールの誘導体であることが知られており、その合成はプロブコール構造の修飾を含むことを示唆しています 。 RC363の工業生産方法は、入手が容易ではありません。これは、研究目的で小規模に生産されている可能性があることを示しています。

特性

IUPAC Name |

2,6-ditert-butyl-4-thiophen-2-ylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24OS2/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMIDNYWQLUYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

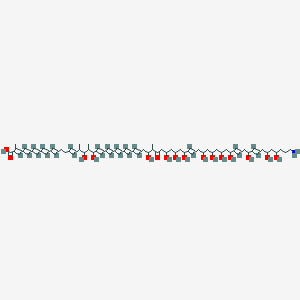

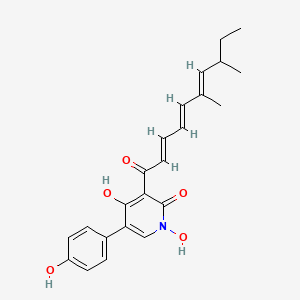

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)

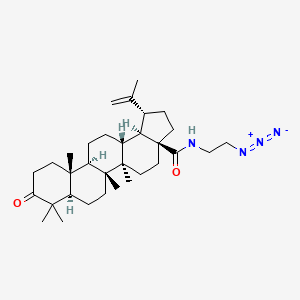

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

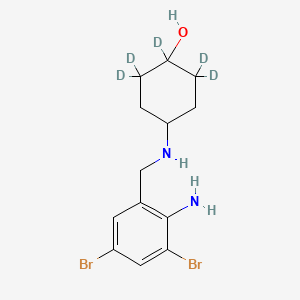

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)

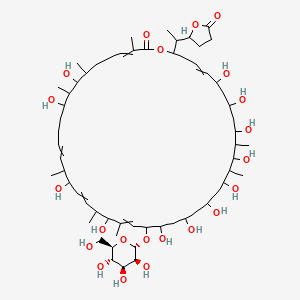

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)